CRBN Ligand Identity: Pomalidomide vs. Thalidomide Core in CH2CONH-C2-COOH Conjugates
Pomalidomide-CH2CONH-C2-COOH incorporates a pomalidomide CRBN ligand (4-amino-thalidomide), which exhibits higher binding affinity for cereblon than the thalidomide core present in the direct analog Thalidomide-CH2CONH-C2-COOH [1]. Pomalidomide demonstrates an IC₅₀ of 13 nM for TNF-α release inhibition in LPS-stimulated human PBMCs, a potency approximately 100-fold greater than thalidomide in comparable assays, reflecting stronger CRBN engagement . This differential CRBN affinity propagates into PROTAC performance: pomalidomide-based PROTACs have achieved sub-nanomolar DC₅₀ values (e.g., 310 pM for FAK degradation in TM3 cells), whereas thalidomide-based PROTACs in head-to-head pancreatic cancer cell panels exhibited higher IC₅₀ values (range 2.0–20.4 μM across MIA PaCa‑2 and BxPC‑3 lines) [2]. For procurement, selecting the pomalidomide conjugate ensures a higher-affinity CRBN warhead, which is a critical determinant of ternary-complex stability and degradation potency [1].
| Evidence Dimension | CRBN ligand binding affinity (TNF-α inhibition IC₅₀ in PBMCs) |
|---|---|
| Target Compound Data | Pomalidomide core: IC₅₀ = 13 nM (TNF-α release, LPS-stimulated human PBMCs) |
| Comparator Or Baseline | Thalidomide core: IC₅₀ ≈ 1–10 μM (TNF-α release, comparable PBMC assays); Thalidomide-CH2CONH-C2-COOH PROTACs: IC₅₀ range 2.0–20.4 μM (MIA PaCa‑2 / BxPC‑3 pancreatic cancer cells) |
| Quantified Difference | Approximately 100-fold higher potency for pomalidomide ligand; ≥10-fold lower IC₅₀ in PROTAC cell viability assays |
| Conditions | Human PBMCs (TNF-α release); MIA PaCa‑2 and BxPC‑3 pancreatic cancer cell lines (PROTAC IC₅₀) |
Why This Matters
Higher CRBN binding affinity directly correlates with improved degradation efficiency in PROTAC applications, making the pomalidomide-based conjugate a superior choice for target degradation versus thalidomide-based analogs.
- [1] Sun Z, et al. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8. Eur J Med Chem. 2022;239:114529. View Source
- [2] PMC8083113 Table 1. Pomalidomide-based and Thalidomide-based PROTACs: MW, cLogP, and IC₅₀ values in MIA PaCa‑2 and BxPC‑3 cell lines. View Source
